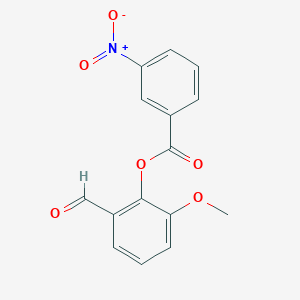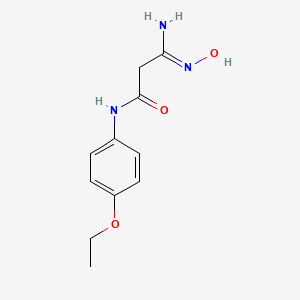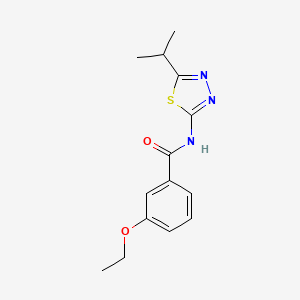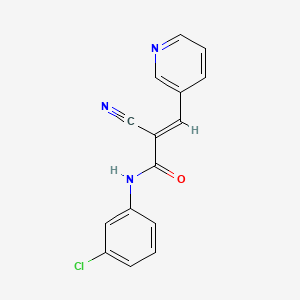
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, also known as DANI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DANI is a derivative of imidazole, a heterocyclic organic compound that is widely used in medicinal chemistry.
科学的研究の応用
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a DNA-binding agent. N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been shown to bind to DNA with high affinity and specificity, making it a promising candidate for use in cancer therapy. Additionally, N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been studied for its antimicrobial properties, with promising results against various bacterial and fungal strains.
作用機序
The mechanism of action of N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of DNA replication and transcription. N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been shown to intercalate into DNA, disrupting the normal structure and function of the double helix. This leads to the inhibition of DNA polymerase activity, which is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has also been shown to inhibit the growth of various bacterial and fungal strains, suggesting potential use as an antimicrobial agent.
実験室実験の利点と制限
One of the major advantages of N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is its high specificity for DNA binding, which makes it a promising candidate for use in cancer therapy. Additionally, N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been shown to have low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent. However, one limitation of N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide. One area of interest is the development of N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide-based therapeutics for cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide and its potential applications in antimicrobial therapy. Finally, the development of more efficient synthesis methods for N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide could facilitate its use in a wider range of experimental settings.
合成法
The synthesis of N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide involves the reaction of 2,4-dichloroaniline with 2-methyl-4-nitroimidazole in the presence of acetic anhydride and pyridine. The resulting product is then acetylated with acetic anhydride to obtain N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide. The synthesis of N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is a multistep process that requires careful control of reaction conditions to ensure high yield and purity.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O3/c1-7-15-11(18(20)21)5-17(7)6-12(19)16-10-3-2-8(13)4-9(10)14/h2-5H,6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAXJSWDAQYKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5737983.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)


![{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5738009.png)

![6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one](/img/structure/B5738019.png)


![methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)


![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
![4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)